molecular formula C11H12N2OS2 B10812521 3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one

3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B10812521
M. Wt: 252.4 g/mol
InChI Key: HLIACYSTIJITSD-CMDGGOBGSA-N
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Description

3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxothiazolidin-4-one: Unique due to its specific substitution pattern and thiazolidinone core.

    Thiazolidinones: A class of compounds with a similar core structure but different substituents, exhibiting diverse biological activities.

    Pyridine derivatives: Compounds with a pyridine ring, often used in medicinal chemistry for their pharmacological properties.

Uniqueness

This compound stands out due to its combination of a thiazolidinone core and a pyridine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

(5E)-3-ethyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H12N2OS2/c1-3-13-10(14)9(16-11(13)15)8-6-4-5-7-12(8)2/h4-7H,3H2,1-2H3/b9-8+

InChI Key

HLIACYSTIJITSD-CMDGGOBGSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\2/C=CC=CN2C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C=CC=CN2C)SC1=S

Origin of Product

United States

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